![molecular formula C24H41N3O6S2 B1674065 methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate CAS No. 156511-34-1](/img/structure/B1674065.png)
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-739749 is a potent and selective inhibitor of farnesyl-protein transferaseThis modification is crucial for the proper functioning of several proteins, including the Ras family of proteins, which play a significant role in cell signaling and cancer development .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-739749 is synthesized through a series of chemical reactions involving the formation of a peptidomimetic structure. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of L-739749 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process may also involve purification steps such as crystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
L-739749 undergoes several types of chemical reactions, including:
Oxidation: L-739749 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: L-739749 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of L-739749 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of L-739749 depend on the specific reaction conditions and reagents used. For example, oxidation of L-739749 may yield different oxidation products, while reduction may produce various reduced species .
Scientific Research Applications
L-739749 has several scientific research applications, including:
Cancer Research: L-739749 is used in cancer research to study the role of farnesyl-protein transferase in cancer cell proliferation and survival.
Cell Signaling Studies: The compound is used to investigate the role of farnesylation in cell signaling pathways.
Drug Development: L-739749 serves as a lead compound for the development of new farnesyl-protein transferase inhibitors with improved potency and selectivity.
Mechanism of Action
L-739749 exerts its effects by inhibiting farnesyl-protein transferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that is essential for the proper functioning of several proteins, including the Ras family of proteins. By inhibiting farnesyl-protein transferase, L-739749 prevents the farnesylation of Ras proteins, thereby disrupting their localization and function. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
L-739749 is compared with other farnesyl-protein transferase inhibitors, such as L-744832 and R115777. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
L-744832: Another farnesyl-protein transferase inhibitor with similar inhibitory effects on Ras proteins.
R115777: A potent and selective farnesyl-protein transferase inhibitor with significant antitumor effects.
L-739749 is unique in its specific structure and the particular set of proteins it targets. Its distinct chemical properties and biological effects make it a valuable tool in scientific research and drug development .
Properties
CAS No. |
156511-34-1 |
|---|---|
Molecular Formula |
C24H41N3O6S2 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1 |
InChI Key |
XDPAYLCHZOZGMW-NDYOWHOSSA-N |
SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC)NC[C@H](CS)N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N |
Appearance |
Solid powder |
Key on ui other cas no. |
156511-34-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2(S)-(2(S)-(2(R)-amino-3-mercapto)propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone methyl ester L 739749 L-739,749 L-739749 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



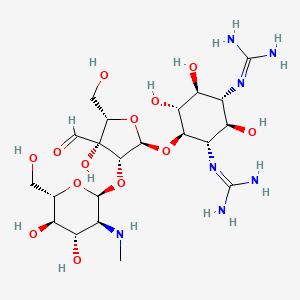


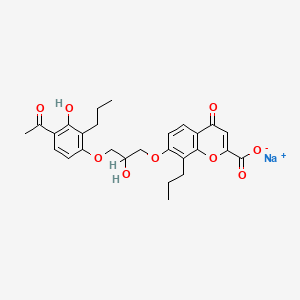
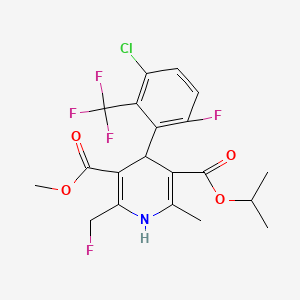
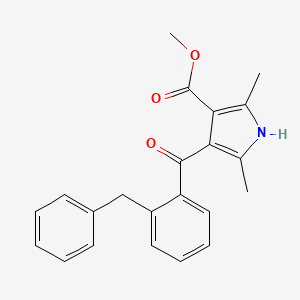

![7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B1673996.png)
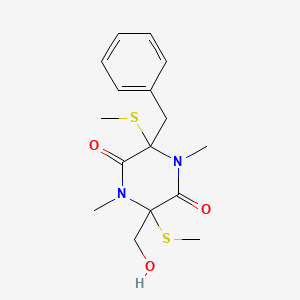
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)

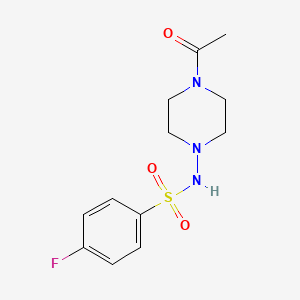
![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)
